(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the introduction of the trifluoromethyl group into the phenyl ring, followed by the formation of the amino acid backbone. Common methods include:
Radical Trifluoromethylation: This method involves the use of radical intermediates to introduce the trifluoromethyl group into the aromatic ring.
Nucleophilic Trifluoromethylation: This approach uses nucleophilic reagents to add the trifluoromethyl group to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the aromatic ring, resulting in different reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving amino acid derivatives.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry:
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
3-(3-Trifluoromethylphenyl)propionic acid: This compound lacks the amino group but shares the trifluoromethyl-substituted phenyl ring.
Uniqueness: ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the trifluoromethyl group and the presence of the amino acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKROQQTKYAUJB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366175 | |
Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791582-16-6 | |
Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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